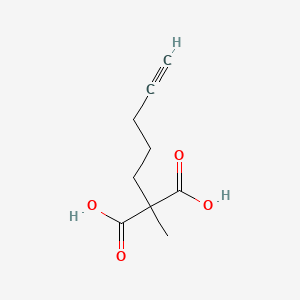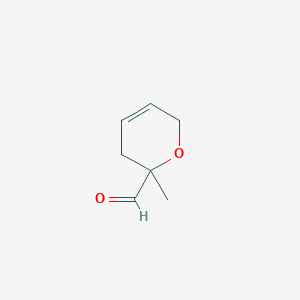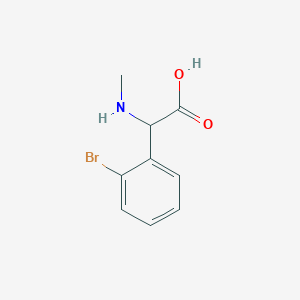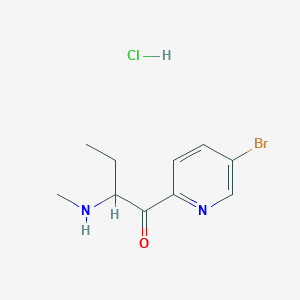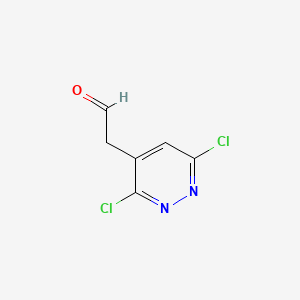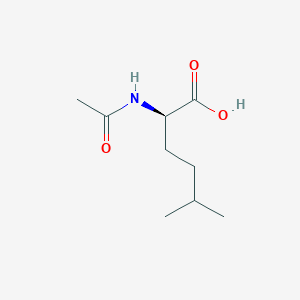
(R)-2-Acetamido-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Acetamido-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-5-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Amino-5-methylhexanoic acid.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction forms the acetamido group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Acetamido-5-methylhexanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-5-methylhexanoic acid may involve large-scale acetylation reactions using automated reactors and continuous purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Acetamido-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
®-2-Acetamido-5-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Acetamido-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-5-methylhexanoic acid: The precursor to ®-2-Acetamido-5-methylhexanoic acid, differing by the presence of an amino group instead of an acetamido group.
(S)-2-Acetamido-5-methylhexanoic acid: The enantiomer of the compound, with a different three-dimensional arrangement.
Uniqueness
®-2-Acetamido-5-methylhexanoic acid is unique due to its specific chiral configuration and the presence of the acetamido group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-Acetamido-5-methylhexanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2R)-2-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
Clé InChI |
DVFFMAIDIFRYDO-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)CC[C@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)CCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


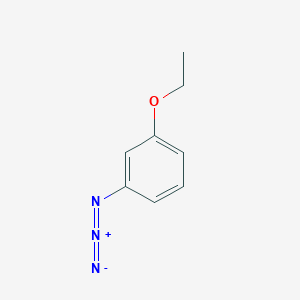
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)


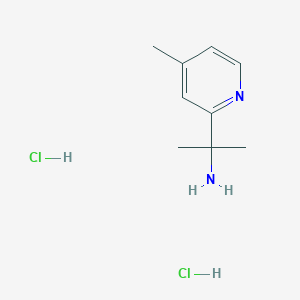
![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
